

The Discovery and History of Hydroxyitraconazole: An In-Depth Technical Guide

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Compound of Interest		
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Abstract

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole, plays a pivotal role in the therapeutic efficacy and complex pharmacology of its parent drug. First identified as a product of hepatic metabolism, this metabolite exhibits potent antifungal activity, comparable to itraconazole itself. Its discovery has been crucial in understanding the overall clinical performance of itraconazole, influencing dosing regimens and therapeutic drug monitoring strategies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to **hydroxyitraconazole**, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and Historical Context

The history of **hydroxyitraconazole** is intrinsically linked to the development and clinical investigation of itraconazole. Itraconazole, a triazole antifungal, was patented in 1978 and approved for medical use in the United States in 1992[1]. During its clinical development, pharmacokinetic studies revealed that itraconazole undergoes extensive hepatic metabolism, leading to the formation of a major, pharmacologically active metabolite[2]. This metabolite was identified as **hydroxyitraconazole**.



Early investigations highlighted that **hydroxyitraconazole** circulates in plasma at concentrations often equal to or higher than the parent drug, itraconazole[2][3]. This finding was significant as it suggested that the metabolite could contribute substantially to the overall antifungal effect observed in patients. Subsequent in vitro studies confirmed that **hydroxyitraconazole** possesses a broad spectrum of antifungal activity, comparable to that of itraconazole, against a wide range of pathogenic fungi[4][5]. The discovery of this active metabolite was a critical step in fully comprehending the in vivo activity and pharmacokinetic variability of itraconazole.

Chemical Synthesis and Characterization

The chemical synthesis of **hydroxyitraconazole** is a complex process due to the presence of multiple chiral centers in the molecule. The commercially available form of itraconazole is a racemic mixture of four diastereomers[6]. Consequently, its metabolism produces a mixture of **hydroxyitraconazole** stereoisomers. Research syntheses have focused on stereoselective methods to produce specific enantiomerically-pure isomers to study their individual pharmacological properties.

A convergent total synthesis approach is often employed, involving the preparation of key chiral building blocks that are later coupled to form the final molecule. While a universal, standardized protocol is not available, the general principles involve:

- Synthesis of the Dioxolane Moiety: This typically involves the stereoselective synthesis of the 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol core.
- Synthesis of the Triazolone Side Chain: This involves the synthesis of the 4-(4-(piperazin-1-yl)phenyl)-2-(1-hydroxy-butan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one portion.
- Coupling and Final Modification: The two key fragments are then coupled, often via a nucleophilic substitution reaction, to form the complete **hydroxyitraconazole** molecule.

Purification and Characterization of the synthesized **hydroxyitraconazole** is crucial to ensure its identity and purity. Standard analytical techniques employed include:

• High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the final compound.



- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the synthesized isomer.

Data Presentation Pharmacokinetic Parameters of Hydroxyitraconazole

The pharmacokinetic profile of **hydroxyitraconazole** is complex and often mirrors that of its parent compound, itraconazole, with some key differences. The following table summarizes key pharmacokinetic parameters from various studies.



Parameter	Value	Species	Dosing Regimen	Reference
Half-life (t½)	Dose-dependent, >150 h at steady state (300 mg Itraconazole)	Human	Multiple doses of itraconazole	[7]
37.2 h	Human	200 mg itraconazole b.i.d.		
Area Under the Curve (AUC)	Dose-dependent	Human	Single and multiple doses of itraconazole	[7]
60.2 μg·h/ml (plasma)	Human	200 mg itraconazole b.i.d.		
18.9 μg·h/ml (ELF)	Human	200 mg itraconazole b.i.d.		
134 μg·h/ml (AC)	Human	200 mg itraconazole b.i.d.		
Maximum Concentration (Cmax)	Peaks simultaneously with itraconazole	Human	100 mg itraconazole oral solution	[3]
3.3 ± 1.0 μg/ml (plasma)	Human	200 mg itraconazole b.i.d.		
Time to Cmax (Tmax)	1-2 hours after oral solution	Human	100 mg itraconazole oral solution	[3]

ELF: Epithelial Lining Fluid; AC: Alveolar Cells



In Vitro Antifungal Activity of Hydroxyitraconazole

Hydroxyitraconazole exhibits potent in vitro activity against a broad range of fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for **hydroxyitraconazole** against several clinically relevant fungi.

Fungal Species	MIC (mg/ml)	Reference
Candida albicans	0.019	
Aspergillus fumigatus	0.078	_
Cryptococcus neoformans	0.078	

A large-scale study comparing the IC50 values of itraconazole and **hydroxyitraconazole** against 1481 fungal isolates found that for 90% of the isolates, the values were the same within a mode ± one dilution range, indicating largely equivalent in vitro potency[4][5].

Experimental Protocols Quantification of Hydroxyitraconazole in Plasma/Serum

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and specificity in quantifying **hydroxyitraconazole** in biological matrices.

- Sample Preparation (Protein Precipitation):
 - To 100 μL of plasma or serum in a microcentrifuge tube, add 200 μL of a precipitation solution (e.g., acetonitrile containing an internal standard like d5-hydroxyitraconazole).
 - Vortex the mixture vigorously for 1 minute to precipitate proteins.
 - Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube for analysis.



- Chromatographic Separation:
 - HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
 - Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B,
 ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
- · Mass Spectrometric Detection:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for hydroxyitraconazole and the internal standard. For hydroxyitraconazole, a common transition is m/z 721.2 -> 624.2.
 - Data Analysis: Quantify the concentration of hydroxyitraconazole by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of **hydroxyitraconazole** following oral administration of itraconazole.

Subjects: Healthy human volunteers or an appropriate animal model.

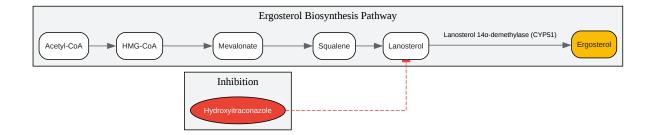


- Study Design: A single-dose or multiple-dose, open-label study.
- Drug Administration: Administer a single oral dose of itraconazole to fasting subjects.
- Blood Sampling:
 - Collect serial blood samples from a peripheral vein at predefined time points (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
 - Collect blood into heparinized tubes.
 - Process the blood samples by centrifugation to separate plasma.
 - Store the plasma samples at -80°C until analysis.
- Sample Analysis: Analyze the plasma samples for **hydroxyitraconazole** concentrations using a validated bioanalytical method, such as the LC-MS/MS protocol described above.
- Pharmacokinetic Analysis:
 - Use non-compartmental analysis to determine the key pharmacokinetic parameters for **hydroxyitraconazole**, including Cmax, Tmax, AUC, and t½.

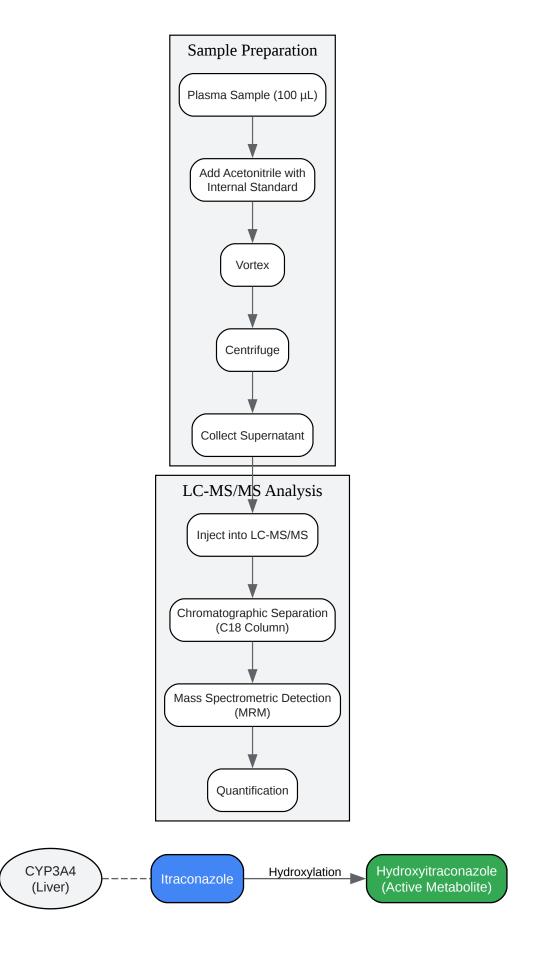
Mandatory Visualizations Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of both itraconazole and **hydroxyitraconazole** is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.











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